molecular formula C10H7BrO3S B170846 5-bromonaphthalene-2-sulfonic Acid CAS No. 179419-11-5

5-bromonaphthalene-2-sulfonic Acid

Cat. No. B170846
M. Wt: 287.13 g/mol
InChI Key: YHRGAWQYHZLOGE-UHFFFAOYSA-N
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Description

5-Bromonaphthalene-2-sulfonic Acid is a chemical compound with the molecular formula C10H7BrO3S and a molecular weight of 287.12978 . It is a main product in the category of chemistry .


Molecular Structure Analysis

The molecular structure of 5-Bromonaphthalene-2-sulfonic Acid consists of a naphthalene ring substituted with a bromine atom at the 5th position and a sulfonic acid group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromonaphthalene-2-sulfonic Acid include its molecular weight (287.13000) and molecular formula (C10H7BrO3S) . Other specific properties such as density, boiling point, and melting point are not provided in the search results .

Future Directions

While specific future directions for 5-Bromonaphthalene-2-sulfonic Acid are not mentioned in the search results, research into similar compounds is ongoing, with a focus on their potential applications in various fields such as the synthesis of heterocycles .

properties

IUPAC Name

5-bromonaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRGAWQYHZLOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432640
Record name 5-bromonaphthalene-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromonaphthalene-2-sulfonic Acid

CAS RN

179419-11-5
Record name 5-Bromo-2-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179419-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromonaphthalene-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Amino-2-naphthalenesulfonic acid (11.15 g, 50 mmol) was dissolved in 100 ml of 0.5 N NaOH solution with stirring. The dark-red solution was cooled down to 0° C. by addition of ice (~100 g). Before the ice completely dissolved, 20 ml of 40% HBr aqueous solution was added dropwise and the resulting suspension was maintained at -5° to 0° C., then 10 ml of NaNO2 (3.65 g) aqueous solution was added in 30 minutes. The mixture was stirred continuously for 30 minutes at -5~0° C. The unreacted NaNO2 was decomposed by addition of 350 mg of urea at the end of reaction. The resulting dark diazonium suspension was kept below 0° C., and added dropwise over one hour period to CuBr (7.15 g) solution in 40 ml of 40% HBr at 70° C. with vigorous stirring (the CuBr solution was in a 1000 ml flask). The dark mixture was stirred at 80° C. for 40 minutes, then cooled down to room temperature and treated with 200 ml of water. The precipitate was collected in a Buchner funnel and washed with about 50 ml of water. 13.9 g of crude product was obtained after drying under vacuum. The crude compound was refluxed in 500 ml of water for 2 hours, cooled to room temperature and filtered. The filtrate was evaporated to dryness and solid dried in vacuo to yield 8.23 g (57% yield) of pure product.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
11.15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
350 mg
Type
reactant
Reaction Step Seven
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
CuBr
Quantity
7.15 g
Type
reactant
Reaction Step Nine
Name
Quantity
40 mL
Type
reactant
Reaction Step Nine
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Yield
57%

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